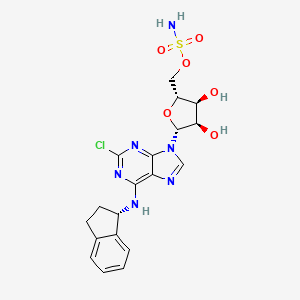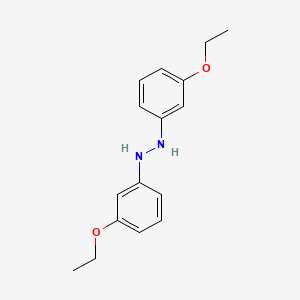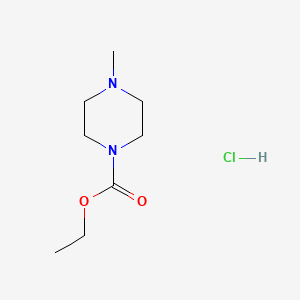
1-Carbethoxy-4-methylpiperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Carbethoxy-4-methylpiperazine hydrochloride is a chemical compound with the molecular formula C8H16N2O2.ClH. It is also known as 1-piperazinecarboxylic acid, 4-methyl-, ethyl ester, hydrochloride. This compound is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities.
Preparation Methods
The synthesis of 1-carbethoxy-4-methylpiperazine hydrochloride involves several steps. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and results in the formation of protected piperazines . Another method involves the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives through the condensation of an amine, an aldehyde, an isocyanide, and a carboxylic acid .
Industrial production methods for piperazine derivatives often involve large-scale reactions using readily available starting materials. For example, the reaction of ethylene diamine with ethyl chloroformate can produce 1-carbethoxy-4-methylpiperazine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Chemical Reactions Analysis
1-Carbethoxy-4-methylpiperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Carbethoxy-4-methylpiperazine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Piperazine derivatives are known for their anthelmintic activity, and this compound is investigated for similar uses.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 1-carbethoxy-4-methylpiperazine hydrochloride involves its interaction with specific molecular targets. In biological systems, piperazine derivatives typically act by binding to receptors or enzymes, thereby modulating their activity. For example, piperazine compounds can act as antagonists at serotonin receptors, leading to their use in the treatment of certain neurological disorders .
Comparison with Similar Compounds
1-Carbethoxy-4-methylpiperazine hydrochloride can be compared with other piperazine derivatives such as:
1-(3-chlorophenyl)piperazine (mCPP): Known for its psychoactive properties.
1-(3-trifluoromethylphenyl)piperazine (TFMPP): Often used in combination with other psychoactive substances.
1-ethylpiperazine: Used as an intermediate in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific ester and hydrochloride functionalities, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable intermediate in synthetic chemistry. Additionally, its potential biological activities make it a compound of interest in medicinal research.
Properties
CAS No. |
532-78-5 |
|---|---|
Molecular Formula |
C8H17ClN2O2 |
Molecular Weight |
208.68 g/mol |
IUPAC Name |
ethyl 4-methylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-3-12-8(11)10-6-4-9(2)5-7-10;/h3-7H2,1-2H3;1H |
InChI Key |
PEOJOJMLYILUTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B14745196.png)

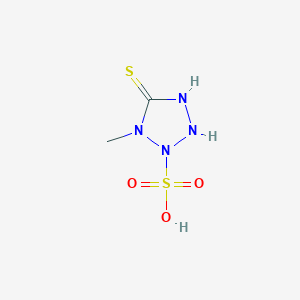
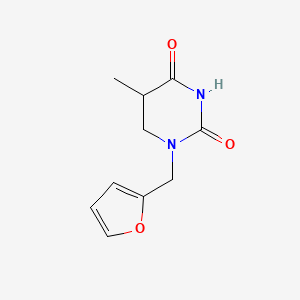
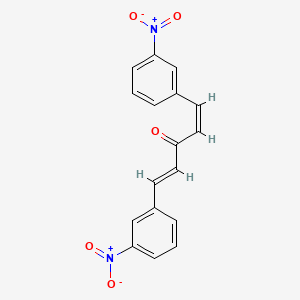
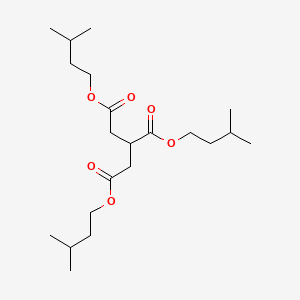
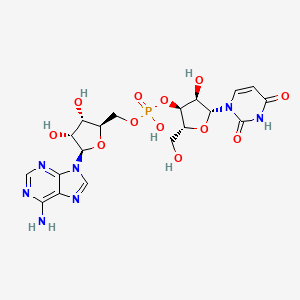
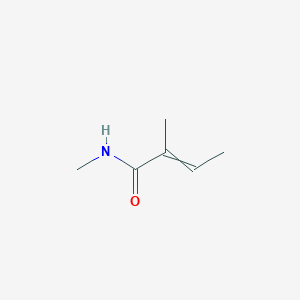
![7-Methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydroquinolin-4(1H)-one](/img/structure/B14745251.png)
![2-[4-(1-Amino-1-oxobutan-2-yl)-2,5-dimethylphenyl]-3-oxobutanamide](/img/structure/B14745257.png)
